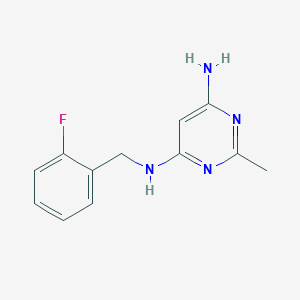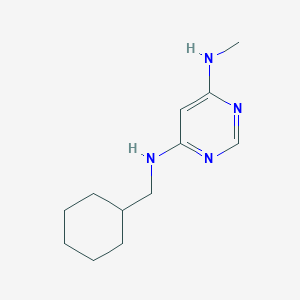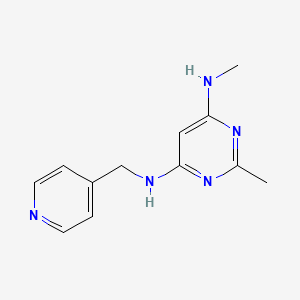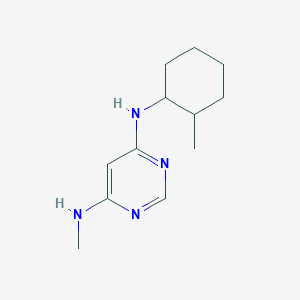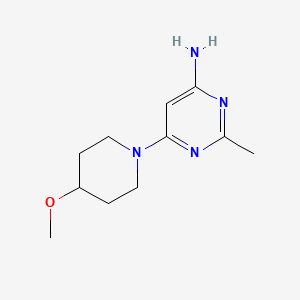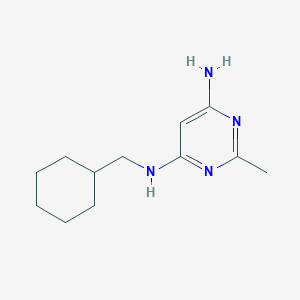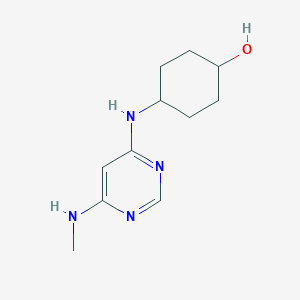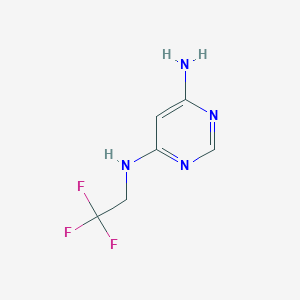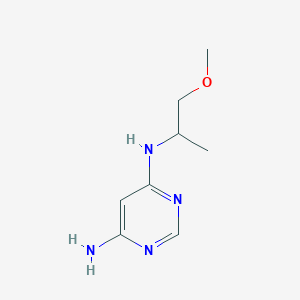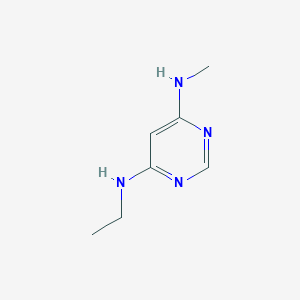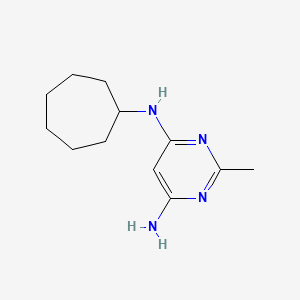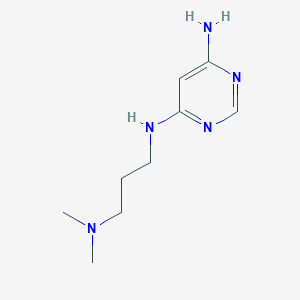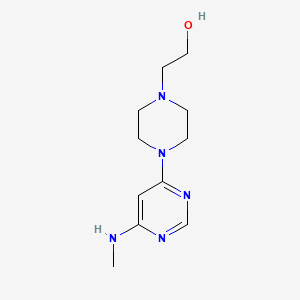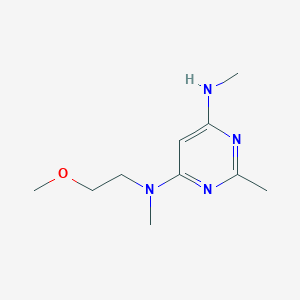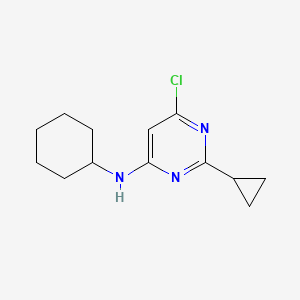
6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of ‘6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine’ is represented by the InChI code:1S/C7H8ClN3/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
‘6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine’ is a solid substance . It has a molecular weight of 169.61 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
The chemical structure of compounds similar to 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine, such as various substituted pyrimidines, has been extensively studied. These studies have focused on understanding the reactivity and structural properties of these compounds. For instance, the study of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine showcased the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with respect to various amine substitutions, which is crucial in determining the regioselectivity of substitutions in similar compounds (McKeveney et al., 2004).
Crystallography and Molecular Structures
The crystal and molecular structures of compounds closely related to 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been investigated. These studies help in understanding the conformational differences and hydrogen-bonding interactions within the crystal structures of these compounds, which are essential for their chemical behavior and potential applications (Odell et al., 2007).
Synthetic Methods and Mechanisms
Research has also been conducted on the synthesis and mechanisms of similar pyrimidine derivatives. This includes studies on the amination of various halogenated pyrimidines, revealing insights into the SN(ANRORC) mechanism and other reaction pathways. Such research is fundamental for developing efficient synthetic routes for pyrimidine derivatives, including 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine (Valk & Plas, 2010).
Biological Activity and Applications
While direct studies on 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine's biological activities are limited, similar compounds have been evaluated for various biological activities. For example, derivatives like 6-arylpyrido[2,3-d]pyrimidin-7-amine have been studied for their antihypertensive activity, suggesting potential pharmacological applications for related compounds (Bennett et al., 1981).
Propiedades
IUPAC Name |
6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-11-8-12(15-10-4-2-1-3-5-10)17-13(16-11)9-6-7-9/h8-10H,1-7H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKIFGZESNUHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



